molecular formula C6H3ClN4O2 B6270207 1-azido-4-chloro-2-nitrobenzene CAS No. 89284-67-3

1-azido-4-chloro-2-nitrobenzene

Cat. No.: B6270207
CAS No.: 89284-67-3
M. Wt: 198.6
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Description

1-azido-4-chloro-2-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2 . It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a nitro group (-NO2) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

The primary target of 1-azido-4-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene derivatives . These pathways are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

Based on its chemical structure, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight (19857 g/mol) and melting point (61-62 °C, decomposes) .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have numerous applications in organic chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as it decomposes at its melting point . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the course of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4-chloro-2-nitrobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-2-nitroaniline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-azido-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azido-4-chloro-2-nitrobenzene is unique due to the presence of both an azido group and a nitro group on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to undergo cycloaddition reactions and form stable triazole derivatives makes it valuable in organic synthesis and medicinal chemistry .

Properties

CAS No.

89284-67-3

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

80

Origin of Product

United States

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